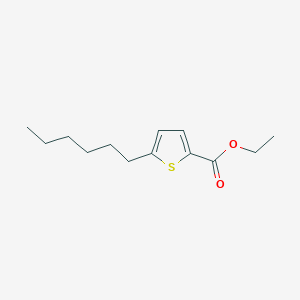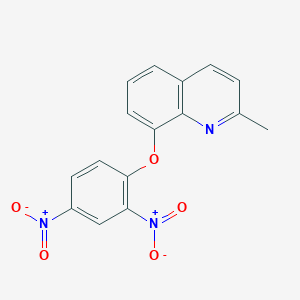
2-Fluoro-5-nitrobenzenesulfonyl fluoride; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) is a highly reactive and versatile reagent used in the synthesis of various organic compounds. It is a colorless, crystalline solid and is soluble in water and polar organic solvents. This compound has been used extensively in the past few decades due to its low cost and high reactivity. In addition, its unique properties make it a useful reagent for a variety of applications in organic synthesis, including the preparation of heterocycles, amines, and carboxylic acids.
Mécanisme D'action
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) is a highly reactive reagent that can easily react with a variety of substrates. This compound can act as a nucleophile, attacking electrophilic centers such as carbonyls, carboxylic acids, and amines. It can also act as an electrophile, attacking nucleophilic centers such as alcohols, amines, and thiols. In addition, this compound can act as a catalyst in the formation of heterocycles.
Biochemical and Physiological Effects
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) is a highly reactive compound and is known to be toxic if ingested. In addition, this compound can cause skin and respiratory irritation if it is inhaled or comes into contact with the skin. Therefore, it is important to take proper safety precautions when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) has many advantages when used in laboratory experiments. This compound is inexpensive, highly reactive, and can be used in a variety of reactions. In addition, this compound is relatively safe to handle when proper safety precautions are taken. However, this compound can be toxic if ingested and can cause skin and respiratory irritation if it comes into contact with the skin.
Orientations Futures
The future of 2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) is bright. This compound has been used in a variety of research applications, and its unique properties make it a useful reagent for a variety of organic synthesis reactions. In addition, this compound has potential applications in the synthesis of polymers and fluoroalkylated compounds. Furthermore, this compound can be used in the development of new and improved drugs and drug delivery systems. Finally, this compound can be used to study the biochemical and physiological effects of various compounds.
Méthodes De Synthèse
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) can be synthesized via a two-step reaction. The first step involves the reaction of 5-nitrobenzenesulfonyl chloride with potassium fluoride in an aqueous medium. This reaction produces a mixture of 2-fluoro-5-nitrobenzenesulfonyl chloride and potassium chloride. The second step involves the reaction of this mixture with sodium fluoride in an aqueous medium. This reaction produces 2-fluoro-5-nitrobenzenesulfonyl fluoride (98%) as the major product.
Applications De Recherche Scientifique
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) has been used in a variety of scientific research applications. This compound has been used as a reagent in the synthesis of various organic compounds and as a catalyst in the synthesis of heterocycles. In addition, this compound has been used in the synthesis of amines, carboxylic acids, and peptides. It has also been used in the preparation of polymers and in the synthesis of fluoroalkylated compounds.
Propriétés
IUPAC Name |
2-fluoro-5-nitrobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJZFEILALSXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-nitrobenzenesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)




![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)




